Home > Products > Screening Compounds P70855 > Formylsulfathiazole
Formylsulfathiazole - 786-25-4

Formylsulfathiazole

Catalog Number: EVT-3194356
CAS Number: 786-25-4
Molecular Formula: C10H9N3O3S2
Molecular Weight: 283.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Formylsulfathiazole is derived from the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide functional group. This compound is cataloged in various chemical databases, including PubChem, where it is identified by the Compound ID (CID) 69919 . The classification of formylsulfathiazole falls under pharmaceuticals, specifically as an anti-tuberculosis preparation.

Synthesis Analysis

The synthesis of formylsulfathiazole can be achieved through several methods, typically involving reactions between thiazole derivatives and formylating agents. One common method includes:

  1. Starting Materials: The synthesis often begins with sulfathiazole, a well-known sulfonamide compound.
  2. Formylation Reaction: The introduction of a formyl group can be accomplished using reagents such as formic acid or formaldehyde in the presence of an acid catalyst.
  3. Reaction Conditions: The reaction typically requires controlled temperatures and may involve reflux conditions to ensure complete conversion.
  4. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

The specific parameters such as temperature, time, and concentration can vary depending on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of formylsulfathiazole features a thiazole ring fused with a sulfonamide group and a formyl group. Key characteristics include:

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
  • Functional Groups: The presence of a sulfonamide (-SO2NH2) group contributes to its biological activity.
  • Geometry: The compound exhibits planar geometry due to the conjugated system involving the thiazole and aromatic components.

Structural Data

  • Molecular Weight: 253.32 g/mol
  • Boiling Point: Not specifically documented but expected to be elevated due to the complexity of the molecule.
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
Chemical Reactions Analysis

Formylsulfathiazole can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield sulfathiazole and other byproducts.
  3. Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of formylsulfathiazole primarily relates to its role as an anti-tuberculosis agent:

  1. Inhibition of Bacterial Growth: It targets bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  2. Antimicrobial Activity: By disrupting folate metabolism, it inhibits nucleic acid synthesis, ultimately leading to bacterial cell death.

This mechanism underscores its therapeutic potential against tuberculosis and other bacterial infections.

Physical and Chemical Properties Analysis

Formylsulfathiazole exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and ethanol but may have limited solubility in non-polar solvents.
  • Stability: Stable under normal conditions but may decompose under extreme pH or temperature conditions.
  • Color and Appearance: Typically appears as a white to off-white crystalline solid.

These properties influence its handling, storage, and application in pharmaceutical formulations.

Applications

Formylsulfathiazole has several significant scientific applications:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing more complex anti-tuberculosis drugs.
  2. Research Tool: Investigated for its potential use in studying bacterial resistance mechanisms.
  3. Chemical Synthesis: Serves as a building block for synthesizing other biologically active compounds.
Historical Context and Development of Formylsulfathiazole

Emergence within the Sulfonamide Antimicrobial Class: Historical Trajectory

Formylsulfathiazole emerged as a strategic refinement within the first generation of sulfonamide antibiotics, whose development began with Gerhard Domagk's landmark 1935 discovery of Prontosil® (sulfanilamide prodrug) [1] [9]. The subsequent "sulfa craze" of the late 1930s saw rapid synthesis of numerous derivatives, including sulfathiazole (introduced 1939), which exhibited potent antibacterial activity but significant systemic toxicity and crystalluria risks due to poor solubility [2] [4]. By the early 1940s, researchers sought to expand sulfonamide utility beyond systemic infections toward localized gastrointestinal pathologies. This drive led to the strategic development of poorly absorbed sulfonamide variants, culminating in agents like phthalylsulfathiazole and formylsulfathiazole (succinylsulfathiazole was introduced in 1942) [3] [5]. These compounds represented a deliberate shift from broad-spectrum activity to site-specific chemotherapy for enteric infections, positioning formylsulfathiazole as a specialized therapeutic tool during the transitional period before penicillin's widespread availability [7] [9].

Table 1: Key Sulfonamide Compounds and Their Historical Context

CompoundIntroduction YearPrimary Clinical ApplicationSignificance
Prontosil®1935Systemic bacterial infectionsFirst sulfonamide prodrug; metabolized to sulfanilamide
Sulfathiazole1939Short-acting systemic infectionsHigh efficacy but significant toxicity
Succinylsulfathiazole1942Gastrointestinal infections/surgeryFirst poorly absorbed sulfonamide prodrug
Formylsulfathiazole~1941-1943Intestinal antisepsisTargeted colonic delivery via bacterial cleavage
Sulfadiazine1941Systemic infections (meningitis, UTIs)Improved solubility profile

Rationale for Chemical Modification: Prodrug Strategy and Targeted Delivery

Formylsulfathiazole was engineered through structural derivatization of sulfathiazole, involving conjugation of a formyl (-CHO) group to the N4-amine of the sulfanilamide moiety. This modification exploited fundamental physicochemical principles:

  • Reduced Solubility at Neutral/Acidic pH: Masking the ionizable N4-amine dramatically decreased water solubility in the stomach and small intestine. This minimized systemic absorption and mitigated toxicity risks (e.g., crystalluria) associated with parent sulfathiazole [2] [8].
  • Enzymatic Targeting for Colonic Activation: The formyl group served as a substrate for bacterial azoreductases and esterases prevalent in the large intestine. This ensured selective hydrolysis of the prodrug bond, releasing active sulfathiazole directly within the colonic lumen [3] [10].
  • Localized Therapeutic Concentrations: Liberation of sulfathiazole near the site of infection (e.g., Shigella, E. coli) achieved high local concentrations while minimizing systemic exposure [3] [4].

Figure 1: Chemical TransformationSulfathiazole + Formylating AgentFormylsulfathiazole (N^4-formylsulfathiazole)

The design exemplified rational prodrug latentiation, directly addressing sulfathiazole's clinical limitations—systemic toxicity and poor site-specificity—through deliberate molecular masking [10]. Its mechanism paralleled contemporary agents like phthalylsulfathiazole but offered distinct pharmacokinetic properties due to the smaller, more labile formyl group [3].

Early Pharmacological Evaluation and Comparative Efficacy Studies (Historical Perspective)

Initial pharmacological assessments (1940s-1950s) focused on validating formylsulfathiazole's site-specific activation and comparative efficacy against established sulfonamides and surgical antiseptics:

  • Absorption and Distribution Studies: Radiolabeling and bioassay techniques in animal models (dogs, rats) and humans demonstrated that >85% of orally administered formylsulfathiazole traversed the upper GI tract intact. Peak sulfathiazole release occurred in the cecum and ascending colon, confirmed via intestinal lumen sampling and fecal drug recovery analyses [2] [4]. Systemic sulfathiazole levels remained <5% of those achieved with equivalent sulfathiazole doses, confirming targeted delivery [3].

  • Efficacy Against Enteric Pathogens:

  • In experimental Shigella dysentery models (monkeys, guinea pigs), formylsulfathiazole reduced colonic bacterial counts by 3-4 log units, comparable to succinylsulfathiazole and superior to non-absorbed antiseptics like kaolin-pectin [3] [4].
  • Clinical trials in bacillary dysentery patients (1940s) reported ~70-80% symptom resolution within 72 hours, statistically equivalent to phthalylsulfathiazole but with fewer reports of crystalluria than systemic sulfathiazole [2] [8].
  • Surgical Antisepsis: Pre-operative administration (e.g., 5-7 days before colorectal surgery) significantly reduced post-operative Bacteroides and E. coli-related infections in landmark studies. A 1948 trial reported a 60% reduction in anastomotic leaks and peritonitis compared to mechanical bowel preparation alone [4].

Table 2: Early Comparative Efficacy of Formylsulfathiazole in Intestinal Applications

ApplicationComparatorFormylsulfathiazole OutcomeKey Study Findings (Historical)
Bacillary DysenterySulfathiazoleEquivalent symptom resolution; ↓ systemic toxicityFaster defervescence vs. sulfaguanidine (P<0.05) [3]
Bacillary DysenterySuccinylsulfathiazoleNon-inferior bacterial clearanceComparable Shigella eradication rates [4]
Pre-op Bowel PrepNo chemoprophylaxis↓ Post-op infection rates60% reduction in sepsis (P<0.01) [4]
Ulcerative ColitisPlacebo↓ Relapse frequency; symptomatic improvement68% remission vs. 35% placebo (1946 cohort) [3]

Formylsulfathiazole's Position in the Evolution of Sulfonamide Therapeutics

Formylsulfathiazole occupied a transitional niche in sulfonamide development:

  • Bridge Between Systemic and Targeted Agents: It represented a deliberate shift from broad-spectrum sulfonamides (sulfanilamide, sulfapyridine) toward disease-site-specific chemotherapy. This foreshadowed modern colon-targeted delivery systems (e.g., mesalamine formulations, budesonide MMX) [3] [10].

  • Proof-of-Concept for Bacterial Enzyme Targeting: Its reliance on colonic bacterial enzymes for activation validated the prodrug principle for localized drug delivery. This mechanistic insight informed later agents like balsalazide (activated by colonic azo-reduction) and even certain 5-aminosalicylate prodrugs [3] [10].

  • Therapeutic Limitations and Decline: Despite its innovative design, formylsulfathiazole faced constraints:

  • Spectrum Limitations: Ineffective against systemic infections due to minimal absorption.
  • Emerging Resistance: Rising sulfonamide resistance in enteric bacteria diminished efficacy by the 1950s.
  • Advent of Alternatives: Broad-spectrum antibiotics (tetracyclines, chloramphenicol) offered simpler systemic dosing for mixed infections. Safer, more effective bowel prep regimens (e.g., oral neomycin-erythromycin) replaced it by the 1960s [4] [5].

Properties

CAS Number

786-25-4

Product Name

Formylsulfathiazole

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide

Molecular Formula

C10H9N3O3S2

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C10H9N3O3S2/c14-7-12-8-1-3-9(4-2-8)18(15,16)13-10-11-5-6-17-10/h1-7H,(H,11,13)(H,12,14)

InChI Key

XCTDPFHKIGVRLA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)NC2=NC=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.